2-(1,2-Oxazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid
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Overview
Description
2-(1,2-Oxazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid is a compound that combines the structural features of oxazole and ethanamine with trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Oxazol-5-yl)ethanamine typically involves the reaction of α-hydroxyamino oximes with ethyl acetoacetate and ethyl α-methylacetoacetate. The reaction proceeds through the formation of nitrones, followed by intramolecular cyclization to form the oxazole ring . The reaction conditions often involve the use of acetic acid salts and room temperature settings .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization and chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Oxazol-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the ethanamine group.
Substitution: The compound can participate in substitution reactions, particularly at the oxazole ring or the ethanamine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, reduced ethanamine compounds, and other functionalized molecules depending on the specific reagents and conditions used .
Scientific Research Applications
2-(1,2-Oxazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,2-Oxazol-5-yl)ethanamine involves its interaction with various molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The ethanamine group can form hydrogen bonds and ionic interactions with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(1,2-Oxazol-5-yl)ethan-1-amine: Similar in structure but without the trifluoroacetic acid component.
2-Perfluoroalkyl-oxazol-5(2H)-ones: These compounds have similar oxazole rings but differ in their alkyl groups.
Imidazole-containing compounds: These share the heterocyclic ring structure but have different nitrogen positioning and properties.
Uniqueness
2-(1,2-Oxazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid component, which can enhance its chemical stability and biological activity. The combination of the oxazole ring and ethanamine group also provides a versatile scaffold for further functionalization and application in various fields .
Properties
IUPAC Name |
2-(1,2-oxazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.C2HF3O2/c6-3-1-5-2-4-7-8-5;3-2(4,5)1(6)7/h2,4H,1,3,6H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEFTSKXSDLHFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)CCN.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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